molecular formula C11H21N3O B11741618 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine

Cat. No.: B11741618
M. Wt: 211.30 g/mol
InChI Key: XUDWWOQXAWVTLN-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1,5-dimethyl-1H-pyrazol-4-yl group attached to a 3-ethoxypropylamine moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both the 1,5-dimethyl-1H-pyrazol-4-yl and 3-ethoxypropylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-8-11-9-13-14(3)10(11)2/h9,12H,4-8H2,1-3H3

InChI Key

XUDWWOQXAWVTLN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(N(N=C1)C)C

Origin of Product

United States

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